molecular formula C8H7BrN2 B159754 5-Bromo-2-methyl-1H-benzo[d]imidazole CAS No. 1964-77-8

5-Bromo-2-methyl-1H-benzo[d]imidazole

Cat. No. B159754
CAS RN: 1964-77-8
M. Wt: 211.06 g/mol
InChI Key: FHDFUQGJYYGLHJ-UHFFFAOYSA-N
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Description

“5-Bromo-2-methyl-1H-benzo[d]imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole synthesis involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-methyl-1H-benzo[d]imidazole” is characterized by the presence of a bromine atom and a methyl group attached to the imidazole ring .


Chemical Reactions Analysis

Imidazole shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .

Scientific Research Applications

  • Pharmaceutical Applications

    • Imidazole and benzimidazole derivatives are present in many bioactive compounds and possess diverse biological and clinical applications .
    • They have been used in the development of new drugs due to their broad range of chemical and biological properties .
    • These compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Examples of commercially available drugs containing 1,3-diazole ring include clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Antimicrobial Applications

    • Benzimidazole derivatives have shown significant antimicrobial activity .
    • They are extremely effective both with respect to their inhibitory activity and favorable selectivity ratio .
    • The increase in antimicrobial resistance to existing drugs has necessitated the search for new molecules for the treatment of bacterial infections .
    • Currently, a number of benzimidazole containing drugs are available in the market, such as albendazole, mebendazole, thiabendazole, ridinalazon, and cyclobendazole .
  • Anti-Inflammatory Applications

    • Imidazole derivatives have been reported to possess anti-inflammatory properties .
    • They can inhibit the production of pro-inflammatory cytokines, which are proteins that regulate the immune response .
    • This makes them potentially useful in the treatment of diseases characterized by inflammation, such as rheumatoid arthritis .
  • Antitumor Applications

    • Some imidazole derivatives have shown antitumor activity .
    • They can inhibit the growth of cancer cells and induce apoptosis, which is the process of programmed cell death .
    • This makes them potential candidates for the development of new anticancer drugs .
  • Antidiabetic Applications

    • Imidazole derivatives have been reported to possess antidiabetic properties .
    • They can enhance insulin secretion and improve glucose tolerance .
    • This makes them potentially useful in the treatment of diabetes .
  • Antioxidant Applications

    • Imidazole derivatives have been reported to possess antioxidant properties .
    • They can neutralize harmful free radicals in the body, which can prevent cellular damage .
    • This makes them potentially useful in the prevention of diseases associated with oxidative stress .
  • Anti-Allergic Applications

    • Imidazole derivatives have been reported to possess anti-allergic properties .
    • They can inhibit the release of histamine, a compound that is released by cells in response to allergic and inflammatory reactions .
    • This makes them potentially useful in the treatment of allergic conditions .
  • Antipyretic Applications

    • Imidazole derivatives have been reported to possess antipyretic properties .
    • They can reduce fever by acting on the hypothalamus heat-regulating center .
    • This makes them potentially useful in the treatment of fever .
  • Anti-Amoebic Applications

    • Imidazole derivatives have been reported to possess anti-amoebic properties .
    • They can inhibit the growth of amoebae, which are single-celled organisms that can cause diseases such as amoebic dysentery .
    • This makes them potentially useful in the treatment of amoebic infections .
  • Antihelmintic Applications

    • Imidazole derivatives have been reported to possess antihelmintic properties .
    • They can kill or expel parasitic worms (helminths), which can cause diseases such as schistosomiasis .
    • This makes them potentially useful in the treatment of helminthic infections .
  • Antifungal Applications

    • Imidazole derivatives have been reported to possess antifungal properties .
    • They can inhibit the growth of fungi, which can cause diseases such as athlete’s foot and ringworm .
    • This makes them potentially useful in the treatment of fungal infections .
  • Ulcerogenic Applications

    • Imidazole derivatives have been reported to possess ulcerogenic properties .
    • They can induce the formation of ulcers, which are sores that develop on the lining of the esophagus, stomach, or small intestine .
    • This makes them potentially useful in the treatment of ulcers .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are key components to functional molecules that are used in a variety of everyday applications . Therefore, there is a great potential for “5-Bromo-2-methyl-1H-benzo[d]imidazole” in the development of new drugs.

properties

IUPAC Name

6-bromo-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDFUQGJYYGLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346289
Record name 5-Bromo-2-methyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methyl-1H-benzo[d]imidazole

CAS RN

1964-77-8
Record name 5-Bromo-2-methyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methylbenzoimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
KM Wells, SJ Mehrman, AF Abdel-Magid… - … Process Research & …, 2015 - ACS Publications
The process development of Mavatrep (1), a potent transient receptor potential vanilloid-1 (TRPV1) antagonist, is described. The two key synthetic transformations are the synthesis of (E…
Number of citations: 4 pubs.acs.org
T Zhang, Y Liu, X Yang, GE Martin, H Yao… - Journal of Medicinal …, 2016 - ACS Publications
A potent and selective Factor IXa (FIXa) inhibitor was subjected to a series of liver microsomal incubations, which generated a number of metabolites. Using automated ligand …
Number of citations: 20 pubs.acs.org
H Cai, Q Liu, D Gao, T Wang, T Chen, G Yan… - European journal of …, 2015 - Elsevier
Fatty acid binding protein 4 (FABP4) is a potential drug target for diabetes and atherosclerosis. For discovering new chemical entities as FABP4 inhibitors, structure-based virtual …
Number of citations: 39 www.sciencedirect.com
S Kumari, A Joshi, I Borthakur… - The Journal of Organic …, 2023 - ACS Publications
The transformation of ethanol to value-added chemicals has tremendous potential. However, generally, harsh reaction conditions are needed for the functionalization of ethanol due to …
Number of citations: 4 pubs.acs.org

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